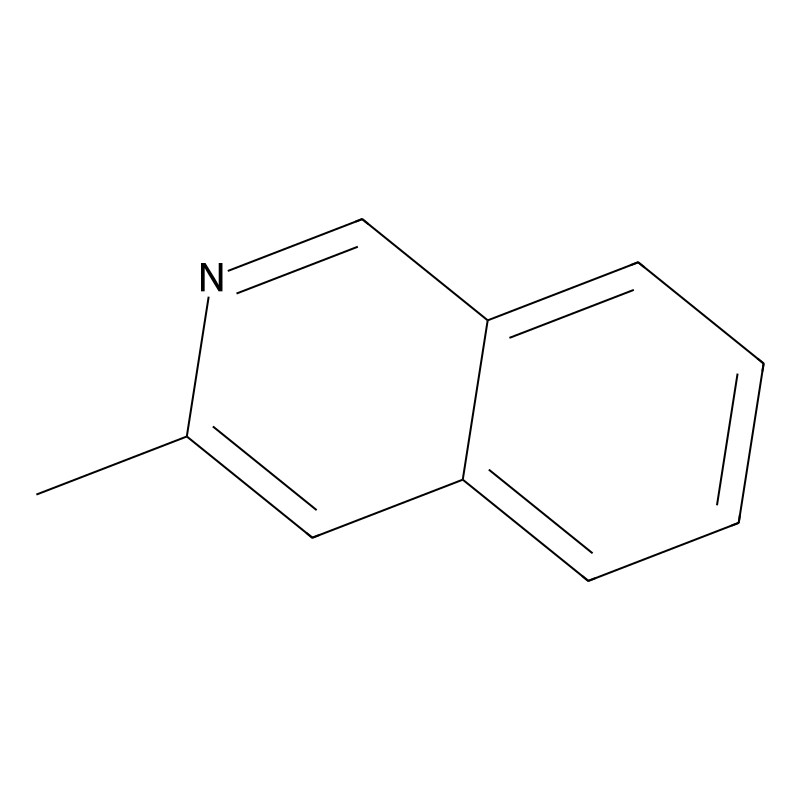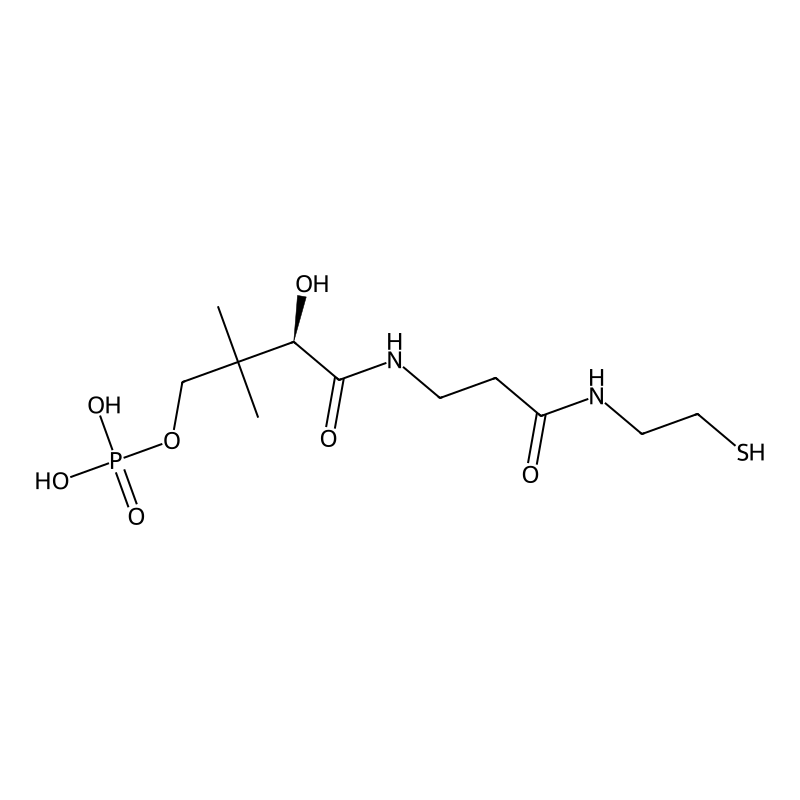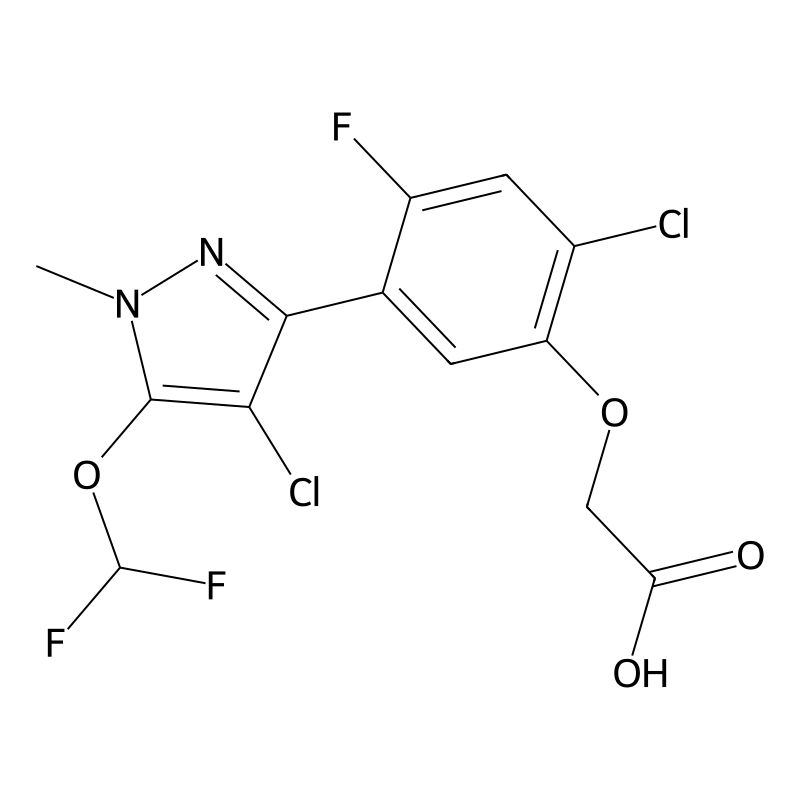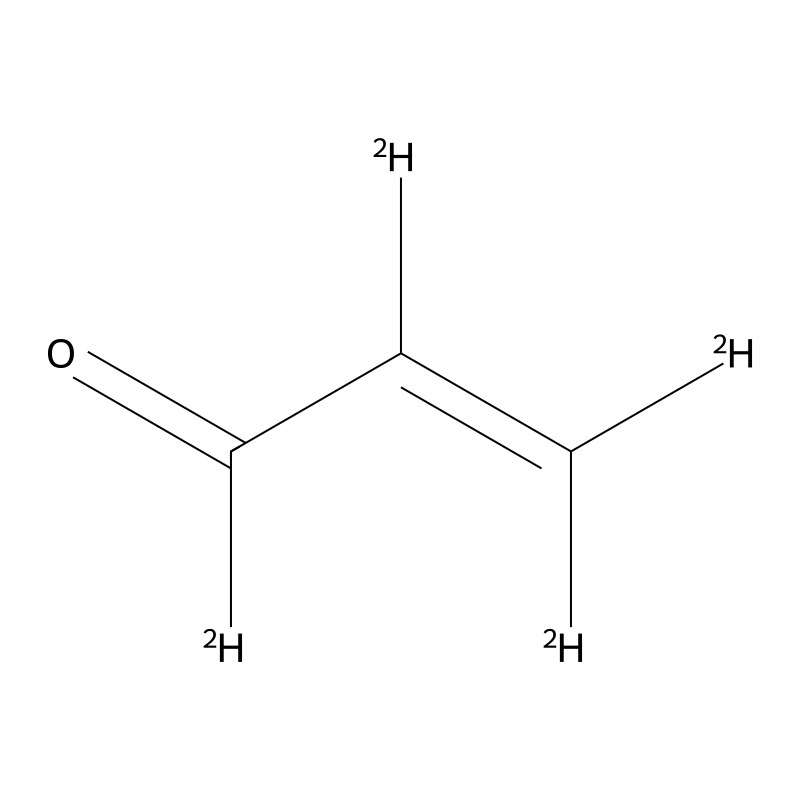3-Methylisoquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Preparation:
3-Methylisoquinoline is a heterocyclic aromatic compound, meaning it contains a ring structure with both carbon and nitrogen atoms. While it exists naturally in some plants, it is also synthesized in laboratories for various research purposes. One common method involves the reaction of N-formyl-o-toluidine with acetic anhydride, followed by a cyclization step [].
Applications in Organic Chemistry:
3-Methylisoquinoline serves as a valuable building block for the synthesis of more complex molecules. Researchers utilize it as a starting material to create various derivatives with diverse functionalities. These derivatives can then be employed in various applications, including the development of new pharmaceuticals and materials [].
Potential Biological Activity:
Although the specific biological activity of 3-Methylisoquinoline itself is not extensively studied, it is a structural component of various naturally occurring alkaloids with diverse biological effects. Some examples include papaverine, a smooth muscle relaxant, and sanguinarine, an antibacterial agent []. This suggests that 3-Methylisoquinoline may hold potential for further exploration in drug discovery, but more research is needed to understand its specific properties and potential applications.
Metabolism Studies:
3-Methylisoquinoline has been used as a model substrate to study the metabolism of isoquinoline alkaloids by enzymes. By observing how these enzymes interact with 3-Methylisoquinoline, researchers gain insight into the metabolic pathways of various related compounds, which can be crucial for understanding their potential toxicity and efficacy in drug development [].
3-Methylisoquinoline is a heterocyclic aromatic compound with the chemical formula and a molecular weight of approximately 143.19 g/mol. It is classified as an isoquinoline derivative, specifically substituted by a methyl group at the third position. The compound exhibits a melting point of 63-65 °C and a boiling point of 251 °C, with a density of approximately 1.0584 g/cm³ . Its structure features a bicyclic system that includes a benzene ring fused to a pyridine ring, contributing to its unique chemical properties.
- Electrophilic Aromatic Substitution: The methyl group can activate the aromatic ring, making it susceptible to electrophilic attack.
- Nucleophilic Substitution: The nitrogen atom in the isoquinoline structure can act as a nucleophile in certain reactions.
- Oxidation Reactions: Under specific conditions, it can be oxidized to form various derivatives, including carboxylic acids or ketones.
Research has also shown that derivatives of 3-methylisoquinoline can serve as inhibitors for specific protein kinases, demonstrating its potential in medicinal chemistry .
3-Methylisoquinoline has garnered interest for its biological activities. It has been identified as a bacterial xenobiotic metabolite, indicating its role in microbial metabolism . Studies have explored its potential as an inhibitor of protein kinase A in Plasmodium falciparum, the malaria-causing parasite, suggesting that it may have therapeutic applications in treating malaria . Additionally, it exhibits cytotoxic properties against various cancer cell lines, making it a candidate for further pharmacological exploration.
Several methods exist for synthesizing 3-methylisoquinoline:
- Cyclization Reactions: One common method involves the cyclization of 2-methylphenylacetonitrile under acidic conditions.
- Pyridine Derivative Reactions: Another approach includes the methylation of isoquinoline derivatives using methylating agents like dimethyl sulfate or methyl iodide.
- High-Temperature Pyrolysis: Some studies have reported synthesizing 3-methylisoquinoline through pyrolysis processes at elevated temperatures .
3-Methylisoquinoline finds applications in various fields:
- Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents against malaria and cancer.
- Chemical Research: It serves as a precursor or intermediate in synthesizing other complex organic compounds.
- Material Science: The compound's unique properties may be utilized in developing novel materials with specific functionalities.
Research into the interactions of 3-methylisoquinoline with biological systems has revealed its potential effects on protein kinases, particularly in inhibiting Plasmodium falciparum protein kinase A. This suggests that the compound may interfere with signaling pathways essential for the survival and proliferation of the malaria parasite . Additionally, studies on its binding affinities and mechanisms can provide insights into its pharmacological properties.
Several compounds are structurally similar to 3-methylisoquinoline. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Isoquinoline | Parent compound without substitution | Lacks the methyl group; serves as a baseline |
| 1-Methylisoquinoline | Methyl group at position 1 | Different biological activity profile |
| 4-Methylisoquinoline | Methyl group at position 4 | Exhibits distinct reactivity compared to 3-methyl |
| 6-Methylisoquinoline | Methyl group at position 6 | Potentially different pharmacological properties |
3-Methylisoquinoline's unique position and substituent pattern contribute to its distinct reactivity and biological activity compared to these similar compounds. Its specific interactions with biological targets further highlight its potential therapeutic applications.
XLogP3
Boiling Point
LogP
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








